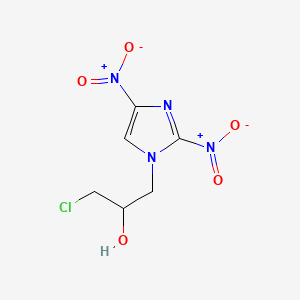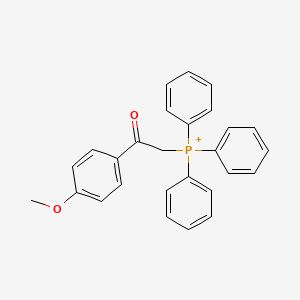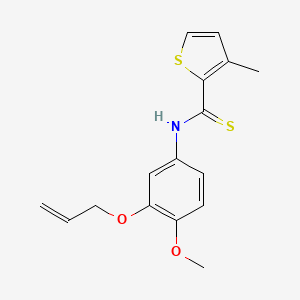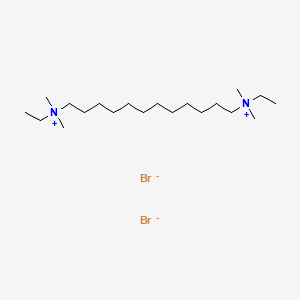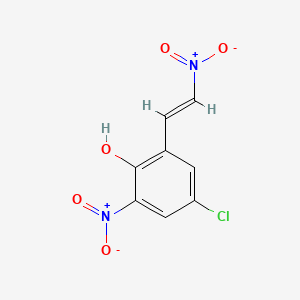
Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- is a specialized organic compound belonging to the class of epoxides. Epoxides, also known as oxiranes, are three-membered cyclic ethers characterized by an oxygen atom bonded to two adjacent carbon atoms. This particular compound is notable for its unique substitution pattern, which includes chlorodifluoromethyl and trifluoromethyl groups, making it a subject of interest in various chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxiranes typically involves the oxidation of alkenes. For Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro-, the preparation can be achieved through the epoxidation of the corresponding alkene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of oxiranes often involves the use of catalytic systems. For instance, the catalytic oxidation of ethylene to produce ethylene oxide is a well-established method. Similar catalytic processes can be adapted for the synthesis of more complex oxiranes, including Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro-, using tailored catalysts and optimized reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- undergoes various chemical reactions, including:
Ring-Opening Reactions: Due to the ring strain in the three-membered oxirane ring, it readily undergoes nucleophilic ring-opening reactions. Common nucleophiles include amines, alcohols, and carboxylic acids.
Substitution Reactions: The presence of halogen and fluorine substituents allows for substitution reactions, particularly under the influence of strong bases or nucleophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and carboxylic acids are frequently used in ring-opening reactions.
Catalysts: Lewis acids such as boron trifluoride (BF3) can catalyze the ring-opening reactions.
Solvents: Dichloromethane, tetrahydrofuran (THF), and other inert solvents are commonly used.
Major Products
The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would yield a β-amino alcohol, while reaction with a carboxylic acid would produce a β-hydroxy ester .
Applications De Recherche Scientifique
Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer activities.
Mécanisme D'action
The mechanism of action of Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- primarily involves its ability to undergo ring-opening reactions. The strained oxirane ring is highly reactive, allowing it to interact with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological systems, where the compound can modify biomolecules or act as a precursor to more complex structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene Oxide: The simplest oxirane, used extensively in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Another common oxirane, used in the production of polyurethane plastics.
Epichlorohydrin: Used in the production of epoxy resins and as a precursor to glycerol.
Uniqueness
Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorodifluoromethyl and trifluoromethyl groups enhances its reactivity and stability, making it suitable for specialized applications that simpler oxiranes cannot fulfill .
Propriétés
Numéro CAS |
5068-87-1 |
|---|---|
Formule moléculaire |
C3ClF5O |
Poids moléculaire |
182.47 g/mol |
Nom IUPAC |
2-[chloro(difluoro)methyl]-2,3,3-trifluorooxirane |
InChI |
InChI=1S/C3ClF5O/c4-2(6,7)1(5)3(8,9)10-1 |
Clé InChI |
YMAFMCIPUPVXCB-UHFFFAOYSA-N |
SMILES canonique |
C1(C(O1)(F)F)(C(F)(F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







